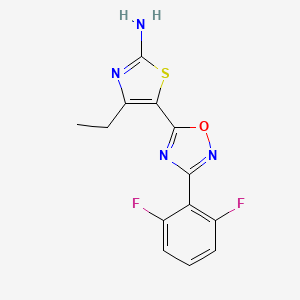
5-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, an oxadiazole ring, and a difluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of 2,6-difluorobenzaldehyde, which is then subjected to a series of reactions to form the oxadiazole and thiazole rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent selection, temperature control, and purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
5-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 5-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine include:
- (E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- N-(2,3-Difluorophenyl)-2-fluorobenzamide
- 3-(2,6-Difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H10F2N4OS |
|---|---|
Poids moléculaire |
308.31 g/mol |
Nom IUPAC |
5-[3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-yl]-4-ethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H10F2N4OS/c1-2-8-10(21-13(16)17-8)12-18-11(19-20-12)9-6(14)4-3-5-7(9)15/h3-5H,2H2,1H3,(H2,16,17) |
Clé InChI |
KZGBOCZVIIQTIA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(SC(=N1)N)C2=NC(=NO2)C3=C(C=CC=C3F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


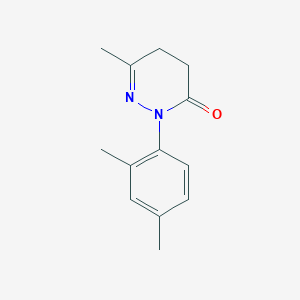
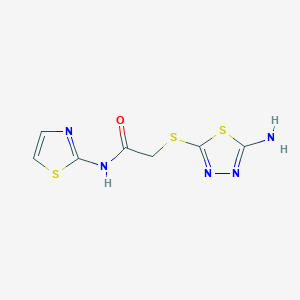
![2,5-Diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B11777350.png)
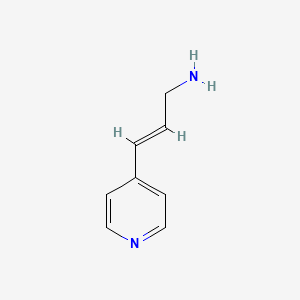
![Thieno[3,4-b]thiophen-2-yl acetate](/img/structure/B11777372.png)
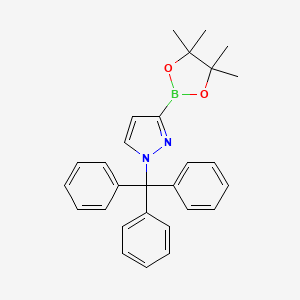
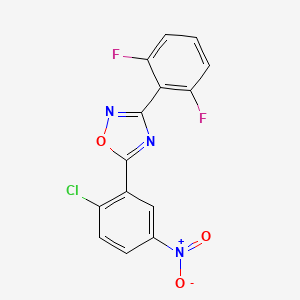
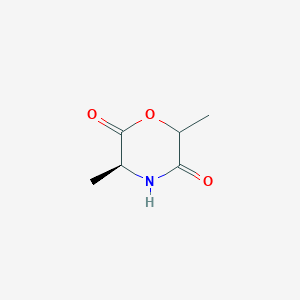
![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11777389.png)
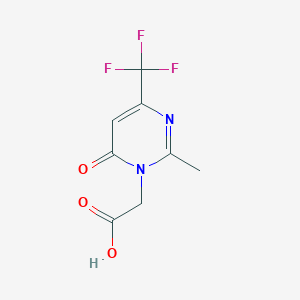
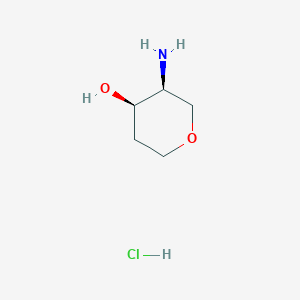
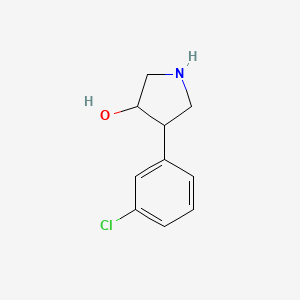

![3-amino-N-(3-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777418.png)
